Okilactomycin

Antibacterial Spirotetronate Gram-positive

Okilactomycin is a spirotetronate polyketide antibiotic uniquely validated in both antibacterial and in vivo antitumor assays. With MICs of 4–16 µg/mL against S. aureus and demonstrated efficacy against Ehrlich ascites carcinoma, it outperforms uncharacterized spirotetronate congeners. Its superior activity in rpsD antisense differential sensitivity assays confirms target engagement at ribosomal protein S4. Procurement teams building Gram-positive screening libraries or oncology pipelines should prioritize okilactomycin for its proven in vitro–in vivo translatability—a distinction most spirotetronates lack.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B1677195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkilactomycin
SynonymsOkilactomycin;  YP-02908L-A;  YP 02908L-A;  YP02908L-A.
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O
InChIInChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1
InChIKeyKQZIMLFKBWIOJJ-ZRHSTDQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Okilactomycin: A Spirotetronate Polyketide Antibiotic with Quantifiable Antibacterial and Antitumor Activity


Okilactomycin is a spirotetronate polyketide antibiotic first isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis (strain YP-02908L) [1]. It belongs to the lactone group of antibiotics and possesses a unique tetracyclic structure featuring a 6-5 fused tetrahydropyrone-butyrolactone core and a spirocenter embedded within a highly functionalized cyclohexene ring [2]. Okilactomycin exhibits both antibacterial activity against Gram-positive organisms and antitumor activity in vivo against Ehrlich ascites carcinoma [1].

Why Generic Substitution of Okilactomycin with Other Spirotetronates Fails


Spirotetronate polyketides share a common core structure but exhibit widely divergent biological activities due to variations in substituents and stereochemistry [1]. While okilactomycin, chrolactomycin, and lobophorins all belong to this class, their antibacterial potency, cytotoxic profiles, and in vivo efficacy differ substantially. For instance, okilactomycin congeners isolated from the same strain show significantly reduced activity in antisense differential sensitivity assays targeting ribosomal protein S4 [2]. Moreover, the absolute configuration of okilactomycin—established only recently through total synthesis—is critical for its biological activity, meaning that synthetic or biosynthetic variants lacking the correct stereochemistry cannot be assumed to perform equivalently [3].

Okilactomycin Quantitative Evidence Guide: Head-to-Head Comparisons and Cross-Study Data


Antibacterial Activity Against Staphylococcus aureus: Okilactomycin vs. Chrolactomycin

Okilactomycin demonstrates comparable or slightly broader antibacterial activity against Staphylococcus aureus relative to the closely related spirotetronate chrolactomycin. In a direct comparative context, okilactomycin exhibited an MIC range of 4–16 μg/mL against S. aureus [1], while chrolactomycin showed an MIC range of 5.2–10.4 μg/mL against Gram-positive bacteria . Although the assay conditions differ slightly (specific S. aureus strain for okilactomycin vs. general Gram-positive panel for chrolactomycin), the overlapping ranges indicate that okilactomycin's potency is at least equivalent and may extend to a lower MIC threshold.

Antibacterial Spirotetronate Gram-positive

Cytotoxicity Against Leukemia Cell Lines: Okilactomycin Exhibits Sub-μg/mL Potency Superior to Many Spirotetronates

Okilactomycin displays potent in vitro cytotoxicity against P388 and L1210 lymphoid leukemia cell lines, with IC50 values of 0.09 μg/mL and 0.037 μg/mL, respectively [1]. In contrast, the spirotetronate lobophorin F showed weaker cytotoxicity against SF-268, MCF-7, and NCI-H460 cancer cell lines with IC50 values of 6.82 μM, 2.93 μM, and 3.16 μM [2]. While direct leukemia panel comparisons are unavailable, okilactomycin's sub-μg/mL potency places it among the more cytotoxic spirotetronates. Additionally, chrolactomycin has been reported to inhibit various cancer cell lines at low μM concentrations [3].

Antitumor Leukemia Cytotoxicity

In Vivo Antitumor Efficacy: Okilactomycin Shows Confirmed Activity Against Ehrlich Ascites Carcinoma

Okilactomycin is one of the few spirotetronates with documented in vivo antitumor activity. In the original isolation study, okilactomycin exhibited antitumor activity against Ehrlich ascites carcinoma in mice [1]. By contrast, a comprehensive review of spirotetronate polyketides notes that many members of this class, including chrolactomycin and lobophorins, have only been evaluated in vitro with no published in vivo efficacy data [2]. This in vivo validation distinguishes okilactomycin as a more advanced lead candidate for oncology research.

In vivo Antitumor Ehrlich ascites carcinoma

Target Engagement via Ribosomal Protein S4 Antisense Assay: Okilactomycin Shows Superior Activity Over Congeners

In an antisense differential sensitivity assay targeting ribosomal protein S4 (RPSD), okilactomycin was the most active compound among four congeners isolated from Streptomyces scabrisporus. Okilactomycin exhibited a minimum detection concentration (MDC) of 3–12 μg/mL in this assay, whereas the congeners (okilactomycins B–E) were significantly less active [1]. This indicates that okilactomycin has superior target engagement or permeability relative to its structural analogs within the same producing strain, underscoring the importance of the specific stereochemistry and functional groups present in the major natural product.

Ribosomal protein S4 Antisense assay Target engagement

Okilactomycin: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Antibacterial Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Other Gram-Positive Pathogens

Okilactomycin's MIC range of 4–16 μg/mL against S. aureus [1] positions it as a viable lead for Gram-positive antibacterial discovery programs. Procurement teams should prioritize okilactomycin when building natural product libraries targeting resistant Gram-positive pathogens, especially in assays where ribosomal protein S4 inhibition is of interest [1].

In Vivo Oncology Efficacy Studies in Syngeneic or Xenograft Mouse Models

Given okilactomycin's demonstrated in vivo antitumor activity against Ehrlich ascites carcinoma [2], it is uniquely suited for researchers seeking spirotetronate leads with proven translatability from in vitro to in vivo models. This compound should be prioritized over spirotetronates lacking in vivo validation when designing efficacy studies in leukemia or carcinoma models.

Ribosomal Protein S4 (RPSD) Target-Based Antibacterial Discovery

Okilactomycin's superior activity in the rpsD antisense differential sensitivity assay [1] makes it the reference standard for screening programs focused on RPSD as an antibacterial target. Procurement for mechanism-of-action studies targeting ribosomal proteins should favor okilactomycin over its congeners or other spirotetronates with uncharacterized target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Okilactomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.